4-Methyl-2-[2-(5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]phenyl 4-iodobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-[2-(5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]phenyl 4-iodobenzenesulfonate is a complex organic compound that features a thiazolidine ring, a phenyl group, and an iodobenzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[2-(5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]phenyl 4-iodobenzenesulfonate typically involves multiple steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where a phenyl halide reacts with the thiazolidine derivative.
Introduction of the Iodobenzenesulfonate Moiety: This step involves the sulfonation of the phenyl group followed by iodination using iodine and a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The phenyl and iodobenzenesulfonate groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium iodide and potassium carbonate are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis .
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its thiazolidine ring is known to exhibit various biological activities, including antimicrobial and anticancer properties .
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. The presence of the thiazolidine ring and the iodobenzenesulfonate moiety suggests it may have pharmacological activity .
Industry
In the industrial sector, the compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 4-Methyl-2-[2-(5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]phenyl 4-iodobenzenesulfonate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The iodobenzenesulfonate moiety may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine Derivatives: Compounds like thiazolidine-2,4-dione and thiazolidine-2-thione share the thiazolidine ring structure and exhibit similar biological activities.
Iodobenzenesulfonate Derivatives: Compounds such as 4-iodobenzenesulfonamide and 4-iodobenzenesulfonic acid have similar sulfonate and iodine functionalities.
Uniqueness
4-Methyl-2-[2-(5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]phenyl 4-iodobenzenesulfonate is unique due to the combination of its thiazolidine ring, phenyl group, and iodobenzenesulfonate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H16IN3O4S2 |
---|---|
Molecular Weight |
529.4 g/mol |
IUPAC Name |
[4-methyl-2-[(E)-[(E)-(5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]methyl]phenyl] 4-iodobenzenesulfonate |
InChI |
InChI=1S/C18H16IN3O4S2/c1-11-3-8-16(26-28(24,25)15-6-4-14(19)5-7-15)13(9-11)10-20-22-18-21-17(23)12(2)27-18/h3-10,12H,1-2H3,(H,21,22,23)/b20-10+ |
InChI Key |
AYZQBMKWVVUACR-KEBDBYFISA-N |
Isomeric SMILES |
CC1C(=O)N/C(=N\N=C\C2=C(C=CC(=C2)C)OS(=O)(=O)C3=CC=C(C=C3)I)/S1 |
Canonical SMILES |
CC1C(=O)NC(=NN=CC2=C(C=CC(=C2)C)OS(=O)(=O)C3=CC=C(C=C3)I)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.